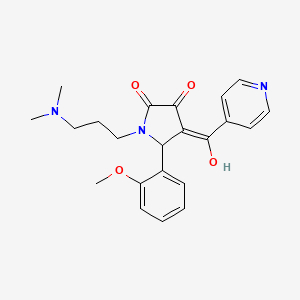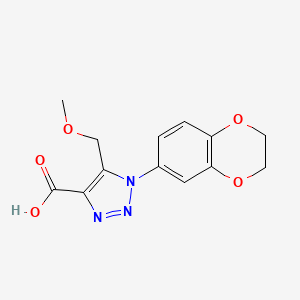![molecular formula C13H11Br2ClN2S B2627978 (3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide CAS No. 1046796-85-3](/img/structure/B2627978.png)
(3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium bromide is a useful research compound. Its molecular formula is C13H11Br2ClN2S and its molecular weight is 422.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of thiazolo[3,2-a]pyrimidine derivatives in synthesizing a wide range of heterocyclic compounds. For instance, the reaction of 2-amino-2-thiazoline with acetylene carboxylates has afforded various substituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones. These reactions highlight the versatility of thiazolo[3,2-a]pyrimidine derivatives in constructing complex molecules with potential biological activity (Kinoshita et al., 1987).
Alkylation Reactions
Novel alkylation methods using α-halocarboxylic acids and their esters on cyclic thioureas have been developed to produce thiazolo[3,2-a]pyrimidin-8-ium chloride or bromide derivatives. These compounds showcase the potential for constructing complex molecules with unique structural features (Kushakova et al., 2006).
Antimicrobial Activity
Some thiazolo[3,2-a]pyrimidine derivatives have demonstrated promising antimicrobial activity against Staphylococcus aureus, indicating their potential as therapeutic agents. The synthesis and biological evaluation of these compounds have been a focal point of research, aiming to explore their utility in medical applications (Sirakanyan et al., 2015).
Anti-HIV Activity
The synthesis of 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones has also been explored for their potential anti-HIV-1 activity. Certain derivatives within this class have shown activity against HIV-1, highlighting their significance in the search for new antiviral drugs (Danel et al., 1998).
Antineoplastic Agents
Research into thiazolo[3,2-a]pyrimidine derivatives has extended into the synthesis of compounds with antineoplastic properties. For example, the creation of 2-aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides has been studied for their antitumor activity, demonstrating the potential of these molecules in cancer therapy (Potikha & Brovarets, 2020).
Properties
IUPAC Name |
(3S)-3-(bromomethyl)-6-(4-chlorophenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-4-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN2S.BrH/c14-5-12-8-18-13-16-6-10(7-17(12)13)9-1-3-11(15)4-2-9;/h1-4,6-7,12H,5,8H2;1H/q+1;/p-1/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHWQSTUEMQRTG-UTONKHPSSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C([N+]2=CC(=CN=C2S1)C3=CC=C(C=C3)Cl)CBr.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([N+]2=CC(=CN=C2S1)C3=CC=C(C=C3)Cl)CBr.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-methyl-2-(4-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2627895.png)


![2-Morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B2627902.png)
![N-(4-chlorobenzyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627905.png)
![4-(N,N-diethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2627906.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2627907.png)

![ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2627909.png)


![3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2627914.png)


